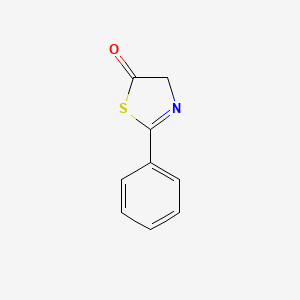

2-Phenyl-1,3-thiazol-5(4H)-one

描述

Structure

3D Structure

属性

CAS 编号 |

16446-29-0 |

|---|---|

分子式 |

C9H7NOS |

分子量 |

177.22 g/mol |

IUPAC 名称 |

2-phenyl-4H-1,3-thiazol-5-one |

InChI |

InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI 键 |

YSFIZZRFIZSROW-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)SC(=N1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Phenyl 1,3 Thiazol 5 4h One and Its Analogues

Foundational Synthetic Approaches to the 1,3-Thiazol-5(4H)-one Ring System

The construction of the core 1,3-thiazol-5(4H)-one ring system is typically achieved through established cyclization and condensation reactions. These methods form the bedrock of synthetic routes to 2-phenyl-1,3-thiazol-5(4H)-one and its derivatives.

Cyclization Reactions in the Formation of this compound Derivatives

Cyclization reactions are fundamental to the formation of the 1,3-thiazol-5(4H)-one ring. A common approach involves the reaction of a thioamide with a suitable three-carbon electrophile. For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method, can be adapted to produce thiazol-5(4H)-one derivatives. This typically involves the condensation of a thioamide, such as thiobenzamide, with an α-halocarbonyl compound.

In a specific example, novel derivatives of 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one were synthesized through the cyclization of isatins with 2-phenyl-3-(phenylamino)-1,3-thiazolidin-4-one. thepharmajournal.comthepharmajournal.com This reaction, carried out in methanol (B129727) with glacial acetic acid, highlights the versatility of cyclization strategies in creating complex molecular architectures based on the thiazolone core. thepharmajournal.comthepharmajournal.comresearchgate.net The general scheme for this type of synthesis involves the reaction of an isatin (B1672199) derivative with a pre-formed thiazolidinone, leading to the desired product through a cyclization process. thepharmajournal.comthepharmajournal.comresearchgate.net

Another example of cyclization is the reaction of N-(anthracen-9-yl)-N'-ethylthiourea with bromoacetic acid derivatives, which yields regioisomeric 1,3-thiazolidin-4-one derivatives. clockss.org

Condensation Reactions in this compound Synthesis

Condensation reactions are another cornerstone in the synthesis of this compound derivatives. These reactions often involve the formation of a key intermediate, which then undergoes cyclization to form the thiazolone ring.

A notable example is the synthesis of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids. mdpi.com These compounds are prepared through the condensation of a dihydrothiazolone with various aromatic or heterocyclic aldehydes. mdpi.com The reactions are typically conducted in an aqueous sodium carbonate solution with glycine (B1666218) acting as a bifunctional catalyst. mdpi.com This method demonstrates the utility of condensation reactions in introducing a wide range of substituents at the 5-position of the thiazolone ring.

The Erlenmeyer-Plöchl method, traditionally used for synthesizing azlactones (oxazolones), can also be adapted for the preparation of related thiazolone structures. researchgate.net This involves the condensation of an aldehyde with an N-acylglycine derivative, which can be followed by a sulfur-for-oxygen exchange to yield the thiazolone.

The following table summarizes some examples of condensation reactions leading to thiazolone derivatives:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Dihydrothiazolone | Aromatic/Heterocyclic Aldehyde | Sodium carbonate, Glycine | 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid derivatives |

| Isatin | 2-phenyl-3-(phenylamino)-1,3-thiazolidin-4-one | Methanol, Glacial acetic acid | 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one derivatives thepharmajournal.comthepharmajournal.com |

| α-haloketones | Thioamides | Base | 2,4-disubstituted 1,3-thiazoles |

Multi-Step Synthesis of Functionalized this compound Derivatives

The synthesis of more complex and highly functionalized this compound derivatives often requires multi-step synthetic sequences. These routes allow for the precise introduction of various substituents and the construction of intricate molecular frameworks.

One such multi-step approach involves the initial synthesis of a thiazolidinone core, which is then further functionalized. For example, 2-phenyl-3-(phenylamino)-1,3-thiazolidin-4-one can be prepared by reacting a Schiff base with thioglycolic acid in the presence of a catalytic amount of zinc chloride and glacial acetic acid. pharmainfo.in This intermediate can then be reacted with an isatin derivative to yield the final functionalized product. pharmainfo.in

Another strategy involves the in-situ generation of a reactive intermediate. For instance, 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester can be prepared in situ and then reacted with thiosemicarbazide (B42300) to form a thiazole derivative. ijcce.ac.ir This intermediate is subsequently condensed with a substituted pyrazole-4-carbaldehyde to afford the final multi-heterocyclic product. ijcce.ac.ir

A general multi-step synthesis of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives has also been reported, highlighting the modular nature of these synthetic strategies. bohrium.com

Advanced Synthetic Strategies for this compound Derivatives

To improve efficiency, atom economy, and access to molecular diversity, advanced synthetic strategies such as one-pot, multi-component, and stereoselective reactions have been developed for the synthesis of this compound derivatives.

One-Pot and Multi-Component Reaction Sequences

A one-pot, three-component reaction has been developed for the synthesis of novel thiazole derivatives. nih.gov This method involves the reaction of 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor with other components to generate a library of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov

Another example is the one-pot condensation of α-haloketones, thiourea (B124793), and substituted o-hydroxybenzaldehydes under solvent-free conditions to produce 2-{[4-(substituted phenyl)-thiazol-2-yl-imino]-methyl}-phenol derivatives in high yields. scispace.com Similarly, a one-pot, four-component synthesis of new thiazole derivatives has been reported, involving the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.ir

The synthesis of 2-thioxo-1,3-thiazolidin-4-ones has been achieved through a one-pot reaction of a primary amine and carbon disulfide in the presence of fumaryl (B14642384) chloride in water. researchgate.net

The following table provides examples of multi-component reactions for the synthesis of thiazole derivatives:

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, other components | One-pot | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives nih.gov |

| Three | α-haloketones, thiourea, substituted o-hydroxybenzaldehydes | Solvent-free | 2-{[4-(substituted phenyl)-thiazol-2-yl-imino]-methyl}-phenol derivatives scispace.com |

| Four | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, orthophosphoric acid | One-pot | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives ijcce.ac.ir |

| Three | Phenyl isothiocyanate, primary amines, dimethyl acetylenedicarboxylate | Ethanol (B145695), room temperature | Methyl [4-oxo-3-(substituted)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate derivatives crimsonpublishers.com |

Regioselective and Stereoselective Synthesis of this compound Analogues

Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of specific isomers of this compound analogues, which can have distinct biological activities.

A regioselective one-pot synthesis of 2-aroyl/heteroaroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine derivatives has been reported. researchgate.net This reaction involves the condensation of differently substituted aryl and heteroaryl 1,3-diketones with tetrahydropyrimidine-2-thione, leading to the formation of a single regioisomer in good yields. researchgate.net Another study describes the regioselective synthesis of 3-alkyl-2-(aryl imino)-4-cyclopropyl-5-(2′-fluorophenyl)-thiazole derivatives from alkylisothiocyanate, aryl amines, and 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (B107352) in the presence of a heterogeneous basic catalyst. researchgate.net

In terms of stereoselectivity, the irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light has been shown to promote a [2+2]-photocycloaddition, leading to the formation of dispirocyclobutanes with high stereoselectivity. acs.org The reaction primarily yields the ε-isomer (1,3 head-to-tail syn coupling). acs.org Furthermore, the use of a Lewis acid, BF₃·OEt₂, in the presence of methanol under irradiation leads to the formation of monospirocyclobutanes with complete stereoselectivity, again affording the ε-isomer. acs.org

The synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts has also been shown to proceed with chemo- and stereoselectivity. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The integration of green chemistry principles into the synthesis of heterocyclic compounds, including the this compound scaffold, has become a significant focus in modern organic chemistry. thieme-connect.comthieme-connect.de This approach emphasizes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methodologies to minimize the generation of hazardous substances. researchgate.net

The use of alternative, non-hazardous solvents is a cornerstone of green synthesis. derpharmachemica.com Water and polyethylene (B3416737) glycol (PEG) have emerged as effective and eco-friendly media for the synthesis of thiazole and thiazolidinone derivatives.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Syntheses performed in aqueous systems can simplify product isolation, as many organic products are sparingly soluble in water and may precipitate directly from the reaction mixture. mdpi.com For instance, the synthesis of 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related thiazolone structure, was achieved in water using sodium carbonate as a base, proving to be the most efficient solvent system compared to acetic acid, DMF, or ethanol. mdpi.com In some cases, a mixture of water and a co-solvent like ethanol is used. A catalyst-free, multi-component synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives has been successfully conducted in an aqueous ethanol medium (1:1 v/v) at 80 °C, demonstrating the utility of water-based systems. windows.netrsc.org

Polyethylene Glycol (PEG-400): Polyethylene glycol, particularly PEG-400, has gained prominence as a recyclable, non-toxic, and inexpensive green reaction medium. derpharmachemica.comnih.gov It has been successfully employed in the one-pot synthesis of various substituted thiazoles and their analogues. researchgate.netnih.gov A key advantage of PEG-400 is that it can sometimes facilitate reactions without the need for an additional catalyst. ias.ac.in For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in PEG-400 proceeds efficiently to produce substituted thiazoles. derpharmachemica.com Similarly, α-diazoketones react with thiourea in PEG-400 at 80-85 °C to yield 2-aminothiazoles in excellent yields without any catalyst. ias.ac.in The combination of PEG-400 with microwave irradiation has also been shown to be effective, significantly reducing reaction times. brieflands.com

Table 1: Examples of Green Solvents in Thiazole Analogue Synthesis

| Reactants | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine, Monochloroacetic acid | Water | Boiling temperature, 5h | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Best yield among tested solvents | mdpi.com |

| 2-aminothiazole, N',N'-dimethyl barbituric acid, Aldehydes | Aqueous Ethanol (1:1) | 80 °C | 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivative | 80-92% | rsc.org |

| Anilines, 3-chloropentane-2,4-dione, Ammonium thiocyanate, etc. | PEG-400 | Reflux, 3h | Functionalized thiazol-5(4H)-ylidene acetate (B1210297) | 96% | nih.govresearchgate.net |

| α-diazoketones, Thiourea | PEG-400 | 80-85 °C | 2-aminothiazole derivative | Excellent | ias.ac.in |

The development of efficient and recyclable catalysts is crucial for sustainable chemical processes, offering advantages over traditional stoichiometric reagents by minimizing waste and allowing for repeated use. mdpi.com

Heterogeneous Catalysts: Solid-supported and nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity. researchgate.net

Magnetically Recyclable Catalysts: A novel magnetic nanocatalyst, copper supported on hydroxyapatite-encapsulated-γ-Fe₂O₃ (γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II)), has been used for the one-pot, three-component synthesis of ((phenylethlidene)hydrazinyl)thiazol-4(5H)one derivatives in ethanol at room temperature. tandfonline.com This catalyst provides excellent yields (88–95%) in very short reaction times (20–28 min). tandfonline.com

Chitosan-Based Catalysts: Chitosan, a natural polysaccharide, has been used to stabilize metal oxide nanoparticles, creating efficient and recyclable heterogeneous base catalysts. nih.gov For example, a chitosan-CaO nanocomposite has been introduced as an effective promoter for the synthesis of 1,3-thiazole derivatives. nih.gov

Self-Assembled Nanoflakes: Self-assembled nanoflakes of Co₃O₄, prepared via a hydrothermally induced co-precipitation process, have demonstrated excellent catalytic activity in the synthesis of 2-aryl-1,3-benzothiazoles. researchgate.net The reaction of 2-aminothiophenol (B119425) and benzaldehyde (B42025) proceeds rapidly (5 minutes) under neat conditions at room temperature, and the catalyst can be reused up to ten times without a decline in performance. researchgate.net

Ionic Liquids as Catalysts: Ionic liquids (ILs) can function as green, recyclable catalysts. thieme-connect.comthieme-connect.de Pyrrolidinium acetate ([Pyrr][OAc]), for example, has been employed as an efficient and reusable catalyst for the synthesis of 2-phenyl benzimidazoles and 2-phenyl benzothiazoles from o-phenylenediamine (B120857) or o-aminothiophenol and aromatic aldehydes. thieme-connect.comthieme-connect.de These reactions proceed rapidly (3–20 min) under solvent-free conditions at room temperature, with the catalyst being recyclable for several runs. thieme-connect.comthieme-connect.de

Table 2: Recyclable Catalytic Systems in Thiazole Analogue Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II) | Synthesis of ((phenylethlidene)hydrazinyl)thiazol-4(5H)one derivatives | Ethanol, Room Temp, 20-28 min | Magnetically recyclable, Excellent yields (88-95%) | tandfonline.com |

| Co₃O₄ nano-flakes | Synthesis of 2-phenyl-1,3-benzothiazole | Neat, Room Temp, 5 min | Reusable up to 10 times, High yield (95%) | researchgate.net |

| Pyrrolidinium Acetate ([Pyrr][OAc]) | Synthesis of 2-phenyl benzothiazoles | Solvent-free, Room Temp, 3-20 min | Green ionic liquid, Recyclable, Excellent yields | thieme-connect.comthieme-connect.de |

| Chitosan-CaO nanocomposite | Synthesis of 1,3-thiazole derivatives | - | Efficient, Recyclable, Heterogeneous base catalyst | nih.gov |

| NbCl₅/perlite | Synthesis of pyran derivatives (demonstrates solid acid catalysis) | Ethanol, 15 min | Effective solid acid catalyst, High yield | mdpi.com |

The use of alternative energy sources like microwave irradiation and ultrasound sonication aligns with green chemistry principles by often reducing reaction times, increasing yields, and enhancing energy efficiency compared to conventional heating methods. brieflands.comresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been extensively used due to its simplicity, reduced reaction times, and increased yields. brieflands.com The synthesis of various thiazole derivatives has been successfully achieved using this technology. For example, the reaction of bromo esters and substituted phenylthiourea (B91264) in PEG-400 under microwave irradiation at 100°C produces thiazole acetates in just 60 seconds. brieflands.com Another protocol involves reacting 2-cyanothioacetamide (B47340) with 2-bromoacetophenones in anhydrous glycerol (B35011) under microwave irradiation for 3.5 to 4.5 minutes to yield 2-cyanomethyl-4-phenylthiazoles. scirp.org This method highlights the rapid and efficient nature of microwave-assisted synthesis. scirp.org

Ultrasound-Assisted Synthesis: Ultrasonic irradiation provides an eco-friendly and efficient approach for chemical synthesis. researchgate.net The formation of localized hot spots by acoustic cavitation accelerates reaction rates. lidsen.com This technique has been applied to the synthesis of various thiazole-containing scaffolds. benthamdirect.comresearchgate.netnih.gov A one-pot, four-component reaction to synthesize complex pyrazole-thiazole hybrids was successfully carried out under ultrasound irradiation in acetic acid. benthamdirect.comresearchgate.net In another example, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones was achieved in good yields with short reaction times using samarium perchlorate (B79767) as a catalyst under ultrasound. mdpi.com Similarly, a biocatalyst derived from tamarind seed was used for the efficient synthesis of thiazole derivatives under ultrasonic irradiation, highlighting the synergy between green catalysts and alternative energy sources. acs.org

Table 3: Comparison of Microwave and Ultrasound-Assisted Syntheses

| Energy Source | Product Type | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave | Ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates | PEG-400, 100°C, 100W | 60 seconds | Rapid reaction, High efficiency | brieflands.com |

| Microwave | 2-Cyanomethyl-4-phenylthiazoles | Glycerol, 40-45W | 3.5 - 4.5 minutes | Fast, Efficient | scirp.org |

| Microwave | Methylenebis(phenyltriazol-5-yl-1,3-thiazolidinones) | Glucose catalyst, 65°C | - | High yields, One-pot synthesis | bohrium.com |

| Ultrasound | Thiazole derivatives | Tamarind seed biocatalyst | Quick | Mild conditions, High yields, Recyclable catalyst | acs.org |

| Ultrasound | 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Sm(ClO₄)₃ catalyst | Short | Milder conditions, Higher yields than conventional methods | mdpi.com |

| Ultrasound | 2-Phenyl-4-arylmethylidene-5-oxazolinones | Zn(OCOCH₃)₂·2H₂O catalyst, 35 KHz | 4 - 8 minutes | High yield, Energy efficient, Easy workup | lidsen.com |

Chemical Reactivity and Mechanistic Pathways of 2 Phenyl 1,3 Thiazol 5 4h One

Photochemical Transformations of 2-Phenyl-1,3-thiazol-5(4H)-one Systems

The photochemical behavior of (Z)-4-arylidene-2-phenyl-1,3-thiazol-5(4H)-ones is characterized by its propensity to undergo cycloaddition reactions upon irradiation. nih.govacs.org These transformations are notable for their high degree of stereoselectivity, offering a powerful tool for the synthesis of complex cyclobutane (B1203170) structures. acs.orgnih.gov

The irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light (e.g., 465 nm) in a solvent like dichloromethane (B109758) (CH2Cl2) prompts a [2+2]-photocycloaddition of the exocyclic carbon-carbon double bonds. csic.esnih.govacs.orgnih.gov This dimerization process leads to the formation of di-spirocyclobutanes. csic.esacs.orgnih.gov A remarkable feature of this reaction is its high stereoselectivity, predominantly yielding the ε-isomer, which results from a 1,3 head-to-tail syn coupling. csic.esacs.orgnih.govnih.gov In many cases, this isomer is formed in yields exceeding 90%. csic.esnih.govnih.govunizar.es The reaction proceeds efficiently in various solvents, including methanol (B129727), and is unaffected by the presence of oxygen. acs.orgnih.gov Compared to analogous reactions with 4-arylidene-5(4H)-oxazolones, which often produce mixtures of isomers, the use of thiazolone substrates results in a significantly wider reaction scope and markedly higher stereoselectivity. csic.esnih.gov

The scope of this photocycloaddition has been explored with various substituents on the 4-arylidene ring, demonstrating its versatility.

Table 1: Scope of [2+2]-Photocycloaddition of (Z)-4-Aryliden-2-phenyl-5(4H)-thiazolones

| Aryl Substituent (Ar) | Product | Isomeric Ratio (major:minor) |

|---|---|---|

| Phenyl | 3a | Single isomer |

| 4-Methoxyphenyl | 3b | >80:20 |

| 4-Fluorophenyl | 3d | >80:20 |

| 4-Chlorophenyl | 3e | >80:20 |

| 4-Bromophenyl | 3f | >80:20 |

| 2-Chlorophenyl | 3g | Single isomer |

| 2-Bromophenyl | 3h | Single isomer |

| 4-(Trifluoromethyl)phenyl | 3m | >80:20 |

| 4-Cyanophenyl | 3n | >80:20 |

| 4-Nitrophenyl | 3o | >80:20 |

Data sourced from The Journal of Organic Chemistry, 2021. acs.org

The introduction of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), significantly alters the outcome of the photochemical reaction. csic.esresearchgate.net When (Z)-4-aryliden-5(4H)-thiazolones are irradiated with blue light (e.g., 456 nm) in methanol containing BF3·OEt2, the reaction still proceeds with complete stereoselectivity to the ε-isomer, but produces mono-spirocyclobutanes instead of di-spirocyclobutanes. csic.esacs.orgnih.govnih.gov In this product, one of the original thiazolone rings has undergone a ring-opening reaction via methanolysis, yielding ester and thioamide functional groups. acs.orgnih.govacs.orgnih.govunizar.es

The Lewis acid does not appear to have a significant influence on the ground state or the excited state of the thiazolone. acs.orgnih.govunizar.es Instead, it is believed that the Lewis acid interacts with the molecule after the initial formation of the di-spirocyclobutane, promoting the ring-opening of one of the heterocyclic rings by enhancing the electrophilic character of the carbonyl carbon. csic.esacs.orgnih.gov While the orientation and stereoselectivity of the cycloaddition are unaffected, the Lewis acid favors the subsequent ring-opening pathway. csic.esacs.orgnih.gov

Table 2: Comparison of Photocycloaddition Products with and without Lewis Acid

| Condition | Reactants | Product Structure | Key Feature |

|---|---|---|---|

| Blue Light | 2x (Z)-4-Aryliden-5(4H)-thiazolone | Di-spirocyclobutane | Two intact thiazolone rings. acs.orgnih.gov |

Ring-Opening and Ring Expansion Reactions

The 1,3-thiazol-5(4H)-one ring is susceptible to cleavage under various conditions, leading to synthetically useful intermediates. csic.es Treating (Z)-4-aryliden-5(4H)-thiazolones with a base like sodium methoxide (B1231860) (NaOMe) in an alcohol solvent (ROH) induces a ring-opening reaction through alcoholysis of the heterocyclic core. nih.govacs.orgunizar.es This is followed by a subsequent intramolecular attack of the sulfur atom onto the exocyclic C=C bond, resulting in cyclization to form dihydrothiazoles. nih.govacs.orgunizar.es This process generates mixtures of cis and trans diastereomers, often with a high diastereomeric excess favoring the trans isomer. nih.govacs.orgnih.gov

Interestingly, these same dihydrothiazole products can also be obtained under non-basic conditions by treating the starting thiazolones with BF3·OEt2 in methanol, highlighting the role of the Lewis acid in promoting ring transformations. nih.govacs.orgnih.gov While ring expansion is a known reaction pathway for related heterocyclic systems like 2-quinazolylnitrenes, the primary reactivity observed for the this compound core under these conditions is ring-opening. josorge.com

Tautomeric Equilibria and Configurational Isomerism

Configurational isomerism is a key aspect of the chemistry of 4-aryliden-2-phenyl-1,3-thiazol-5(4H)-one, with the (Z)-isomer being the common starting material for the photochemical and ring-opening reactions discussed. csic.esnih.gov The stereochemical outcome of subsequent reactions, such as the formation of cis and trans dihydrothiazoles, underscores the importance of stereoisomerism in this system. nih.govacs.org

The 1,3-thiazol-5(4H)-one ring system can theoretically exist in different tautomeric forms. While the "-one" suffix denotes the keto form, potential equilibria with enol (5-hydroxy-1,3-thiazole) or thione-thiol forms may exist. science.gov Studies on related heterocyclic systems often reveal the presence of such equilibria in the gas phase or in solution, which can be influenced by substitution and solvent. science.govunlp.edu.ar For instance, in related benzimidazoles, ketimine-enolimine tautomeric equilibria have been observed and characterized using NMR spectroscopy. scribd.com Although the predominant form in the solid state and for the reactions described is the 1,3-thiazol-5(4H)-one (keto form), the potential for tautomerism is an intrinsic feature of the heterocyclic core.

Nucleophilic and Electrophilic Reactions of the 1,3-Thiazol-5(4H)-one Core

The reactivity of the 1,3-thiazol-5(4H)-one core is dictated by the electrophilic and nucleophilic centers within the molecule.

Nucleophilic Reactions: The exocyclic C=C bond of 4-arylidene derivatives behaves as a nucleophile in the [2+2]-photocycloaddition reaction. Furthermore, after the base- or acid-promoted ring-opening of the thiazolone, the resulting sulfur-containing intermediate acts as a nucleophile in the intramolecular cyclization to form dihydrothiazoles. nih.govacs.org

Electrophilic Reactions: The carbonyl carbon (C5) is a primary electrophilic site. It is susceptible to attack by nucleophiles, such as alkoxides (RO-), which initiates the ring-opening reaction. csic.esnih.govacs.org The electrophilicity of this carbon is further enhanced by coordination with a Lewis acid like BF3·OEt2, which facilitates the ring-opening even under milder conditions. csic.esacs.org The C4 position can also exhibit electrophilic character, particularly after activation, though reactions involving the enolate are more common in the synthesis of the 4-arylidene precursors via Knoevenagel condensation. bohrium.com The thiazole (B1198619) ring itself contains heteroatoms that can act as sites for electrophilic attack or coordination. mdpi.com

Spectroscopic and Analytical Characterization Methodologies for 2 Phenyl 1,3 Thiazol 5 4h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 2-phenyl-1,3-thiazol-5(4H)-one derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information regarding the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the chemical shifts (δ) of protons are influenced by the electronic effects of neighboring atoms and functional groups.

For instance, in a series of synthesized 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one-N-methylaniline derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.3–8.85 ppm. thepharmajournal.compharmainfo.in A characteristic singlet corresponding to an aliphatic proton has been observed at approximately δ 5.55-5.61 ppm in some derivatives. thepharmajournal.compharmainfo.in The NH proton of the indole (B1671886) ring often appears as a singlet at around δ 8.83 ppm. thepharmajournal.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |

| 3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one-N-methylaniline | CDCl₃ | Aromatic H | 6.81-7.65 (m) |

| Aliphatic H | 5.61 (s) | ||

| Indole NH | 8.83 (d) | ||

| (4E)-4-Arylidene-2-phenyl-1,3-oxazol-5(4H)-one derivatives | CDCl₃/DMSO | Aromatic H | Varies |

Note: 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet. The exact chemical shifts can vary depending on the specific substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

In the analysis of 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one derivatives, the carbonyl carbon (C=O) of the thiazolone ring is typically observed at a downfield chemical shift, for instance, around δ 170.3 ppm. pharmainfo.in The carbons of the phenyl ring and other aromatic systems appear in the characteristic region of δ 113.5–150.0 ppm. thepharmajournal.compharmainfo.in Aliphatic carbons, if present, resonate at higher fields. For example, a signal at δ 29.6 ppm has been attributed to an aliphatic carbon in a related structure. thepharmajournal.compharmainfo.in

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| 3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one-N-methylaniline | CDCl₃ | C=O (Thiazolone) | 170.3 |

| Aromatic C | 113.5-150.0 | ||

| Aliphatic C | 29.6 | ||

| (E)-1-(4-(((6-(4-bromophenyl) imidazo (B10784944) [2, 1-b] thiazol-5-yl) methylene) amino) phenyl) ethan-1-one | DMSO | C=O | 178.24 |

| Aromatic C | 118.6-145.5 | ||

| C-Br | 121.1 |

Dynamic NMR for Tautomeric Studies

Thiazolidinone derivatives can exist as amino or imino tautomers. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these types of rapid chemical exchange processes, such as tautomerism. encyclopedia.pub By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the kinetic and thermodynamic parameters of the equilibrium. mdpi.com For example, in some 1,3-thiazolidin-4-ones, prototropic tautomerism and E/Z stereoisomerism lead to dynamic NMR behavior in solution. researchgate.net The presence of keto-enol tautomerism in related heterocyclic systems has been confirmed by the observation of distinct signals for both the ketonic and enolic carbons in the ¹³C NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound derivatives, the most prominent absorption band is typically that of the carbonyl group (C=O) of the thiazolone ring. This strong absorption is usually observed in the range of 1620–1785 cm⁻¹. thepharmajournal.compharmainfo.in Other characteristic absorptions include those for C=N stretching (around 1640 cm⁻¹), C-N stretching (around 1411-1475 cm⁻¹), and C-S stretching (around 644-795 cm⁻¹). chemmethod.com The N-H stretching vibration, if present, appears as a sharp or broad band in the region of 3105–3442 cm⁻¹. pharmainfo.in

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carbonyl | C=O | 1620 - 1785 |

| Imine | C=N | ~1640 |

| Amine | N-H | 3105 - 3442 |

| Carbon-Nitrogen | C-N | 1411 - 1475 |

| Carbon-Sulfur | C-S | 644 - 795 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. In the mass spectra of this compound derivatives, the molecular ion peak (M⁺) provides the molecular weight of the compound.

The fragmentation patterns observed in the mass spectra can offer significant structural insights. For example, in the mass spectrum of a 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one derivative with a bromine substituent, the molecular ion peak shows a characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks). pharmainfo.in Common fragmentation pathways for related heterocyclic systems can involve the loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu The fragmentation of 4-phenylthiazole, for instance, involves the loss of H-C≡N. acs.org

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of several derivatives related to this compound has been determined, confirming their molecular geometry and tautomeric forms in the solid state. For example, the crystal structure of a Schiff base derived from a pyrazolone (B3327878) and a thiazole (B1198619) derivative confirmed its existence in the keto-amine form, stabilized by strong intramolecular hydrogen bonding. scielo.org.za In another study, single-crystal X-ray diffraction analysis of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one revealed the planarity of the ring systems and the presence of intermolecular hydrogen bonds forming inversion dimers. researchgate.net These studies provide unambiguous proof of the molecular structure and conformation.

Table 4: Illustrative Crystallographic Data for a Related Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1100(5) |

| b (Å) | 13.0597(6) |

| c (Å) | 15.2343(7) |

| β (°) | 103.480(5) |

| Z | 4 |

Data for (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one, a related thiazole compound. researchgate.net

Computational Chemistry Applications in 2 Phenyl 1,3 Thiazol 5 4h One Research

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory has emerged as a powerful tool in the quantum chemical analysis of 2-Phenyl-1,3-thiazol-5(4H)-one, offering a balance between computational cost and accuracy. These theoretical calculations have enabled a thorough investigation of its fundamental properties.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound, often performed using the B3LYP functional with a 6-311G(d,p) basis set, has been crucial in determining its most stable three-dimensional structure. These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric interactions.

Conformational analysis reveals the rotational barriers and preferred orientations of the phenyl group relative to the thiazolone ring. The planarity and potential puckering of the five-membered thiazolone ring are also key aspects explored through these computational methods. The optimized geometric parameters are fundamental for subsequent calculations of electronic and spectroscopic properties.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | Data not available |

| C-S | Data not available |

| C-N | Data not available |

| C-C (phenyl) | Data not available |

| Bond Angles (°) | |

| O-C-N | Data not available |

| C-S-C | Data not available |

| C-N-C | Data not available |

| Dihedral Angles (°) | |

| Phenyl-Thiazolone | Data not available |

Table 1. Selected Optimized Geometrical Parameters of this compound (Theoretical). Specific values from dedicated computational studies on this exact compound are not publicly available in the searched literature.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic character of this compound is largely defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's chemical reactivity and kinetic stability.

The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are key to understanding charge transfer interactions within the molecule and with other species. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient sites.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Table 2. Frontier Molecular Orbital Energies of this compound (Theoretical). Specific energy values from computational studies on this exact compound are not available in the searched literature.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. For this compound, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies of the carbonyl (C=O) group, the C-N, and C-S bonds within the thiazolone ring.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing these calculated shifts with experimental data aids in the structural elucidation and confirmation of the compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C=O stretch | Data not available |

| C-N stretch | Data not available |

| C-S stretch | Data not available |

| Phenyl ring C-H stretch | Data not available |

Table 3. Predicted Vibrational Frequencies of this compound. Specific wavenumber values from dedicated computational studies on this exact compound are not publicly available in the searched literature.

| Atom | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| Phenyl protons | Data not available |

| CH₂ protons | Data not available |

| ¹³C NMR | |

| C=O carbon | Data not available |

| Phenyl carbons | Data not available |

| Thiazolone carbons | Data not available |

Table 4. Predicted NMR Chemical Shifts of this compound. Specific chemical shift values from dedicated computational studies on this exact compound are not publicly available in the searched literature.

Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of this compound. This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π). These theoretical predictions are invaluable for interpreting experimental UV-Vis absorption spectra and understanding the photophysical properties of the molecule. The calculations can reveal which molecular orbitals are involved in the principal electronic transitions and predict the wavelengths of maximum absorption (λmax).

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

Table 5. Calculated Excited State Properties of this compound. Specific values from dedicated TD-DFT studies on this exact compound are not publicly available in the searched literature.

Reactivity Descriptors and Quantum Chemical Analysis

Beyond structural and spectroscopic properties, computational chemistry provides a suite of reactivity descriptors that offer a quantitative measure of a molecule's chemical behavior.

Fukui Functions for Site Reactivity Prediction

Fukui functions are powerful conceptual DFT tools used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function, ƒ(r), indicates the propensity of a particular atomic site to undergo a specific type of reaction.

For this compound, calculating the condensed Fukui functions for each atom would reveal the most probable sites for electrophilic attack (where ƒ⁺(r) is highest) and nucleophilic attack (where ƒ⁻(r) is highest). This analysis is crucial for predicting the regioselectivity of its chemical reactions.

| Atomic Site | ƒ⁺(r) (for nucleophilic attack) | ƒ⁻(r) (for electrophilic attack) |

| C2 | Data not available | Data not available |

| N3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| O (carbonyl) | Data not available | Data not available |

| S1 | Data not available | Data not available |

Table 6. Condensed Fukui Function Values for Selected Atoms of this compound. Specific values from dedicated computational studies on this exact compound are not publicly available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, as it indicates the regions that are prone to electrophilic and nucleophilic attack. ajchem-a.com The MEP map is generated by calculating the electrostatic potential at a particular point in space around the molecule, which is a measure of the interaction energy between the molecule and a positive point charge.

In the context of this compound, MEP mapping can provide crucial information about its chemical reactivity. The map is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas with a neutral potential. For instance, the nitrogen and oxygen atoms in the thiazole ring are expected to be electron-rich, appearing as red or yellow regions on the MEP map, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are likely to be electron-deficient, appearing as blue regions, indicating their susceptibility to nucleophilic attack.

A hypothetical MEP map of this compound would likely show the following:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the nitrogen atom of the thiazole ring, indicating these as sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the phenyl ring and the methylene (B1212753) group, suggesting these are sites for nucleophilic attack.

Neutral Potential (Green): Predominantly over the carbon framework of the phenyl and thiazole rings.

This information is instrumental in understanding the intermolecular interactions of the molecule, such as hydrogen bonding, which plays a significant role in its biological activity. ajchem-a.com

Table 1: Predicted Reactive Sites of this compound from MEP Analysis

| Region | Predicted Potential | Type of Interaction |

| Carbonyl Oxygen | Negative | Electrophilic Attack, Hydrogen Bond Acceptor |

| Thiazole Nitrogen | Negative | Electrophilic Attack, Hydrogen Bond Acceptor |

| Phenyl Hydrogens | Positive | Nucleophilic Attack |

| Methylene Hydrogens | Positive | Nucleophilic Attack |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. researchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for the structure, stability, and function of molecules, particularly in biological systems. The NCI analysis is based on the electron density and its derivatives, and it provides a graphical representation of these interactions as surfaces, which are color-coded to indicate the type and strength of the interaction.

For this compound, NCI analysis can reveal the intramolecular and intermolecular interactions that govern its conformation and crystal packing. The analysis would likely identify:

Hydrogen Bonds: Weak hydrogen bonds may exist between the hydrogen atoms of the phenyl ring and the carbonyl oxygen or the thiazole nitrogen of neighboring molecules.

π-π Stacking: The presence of the phenyl ring suggests the possibility of π-π stacking interactions between molecules in the solid state, which would be visualized as broad, flat surfaces in the NCI plot.

By understanding these non-covalent interactions, researchers can gain insights into the molecule's physical properties, such as its melting point and solubility, as well as its ability to bind to biological targets.

Molecular Modeling and Docking Simulations with Macromolecular Targets

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a macromolecule, such as a protein or nucleic acid. rsc.org These techniques are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level.

In the case of this compound and its derivatives, molecular docking simulations can be employed to investigate their potential as inhibitors of various enzymes or receptors. The process involves:

Preparation of the Ligand and Receptor: The three-dimensional structures of the thiazole derivative and the target macromolecule are prepared. This may involve optimizing the geometry of the ligand and adding hydrogen atoms to the receptor.

Docking Simulation: The ligand is placed in the active site of the receptor, and a scoring function is used to evaluate the different binding poses. The scoring function takes into account various factors, such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and the conformational energy of the ligand and receptor.

Analysis of the Results: The top-ranked binding poses are analyzed to identify the key interactions between the ligand and the receptor. This information can be used to design new derivatives with improved binding affinity and selectivity.

For example, derivatives of the 2-phenyl-1,3-thiazolidin-4-one scaffold have been investigated as potential anti-tubercular agents by docking them into the active site of the Shikimate kinase enzyme. semanticscholar.orgijpsr.com These studies have shown that the molecules fit well into the enzyme's cavity and that specific substitutions on the phenyl ring can enhance the binding affinity. semanticscholar.orgijpsr.com

Table 2: Key Interactions in Molecular Docking of Thiazole Derivatives

| Type of Interaction | Description | Example Amino Acid Residues |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Gln, Arg |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Leu, Val, Ile |

| π-π Stacking | Stacking of aromatic rings. | Phe, Tyr, Trp |

| Arene-Cation Interactions | Interaction between an aromatic ring and a positively charged group. | Arg, Lys |

In Silico Studies of Substituted Thiazole Derivatives

In silico studies encompass a wide range of computational methods used to investigate the properties and activities of molecules. For substituted thiazole derivatives, these studies are instrumental in designing new compounds with desired biological activities and in predicting their pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com

Some of the common in silico techniques applied to substituted thiazole derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that are important for activity.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are important properties that determine the success of a drug candidate. In silico models can be used to predict these properties, helping to identify compounds with favorable pharmacokinetic and safety profiles.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to determine various properties, such as molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap), which are important for understanding the reactivity and stability of the molecule. tandfonline.com

Through these in silico studies, researchers can efficiently screen large libraries of virtual compounds, prioritize the most promising candidates for synthesis and biological testing, and gain a deeper understanding of the structure-activity relationships of substituted thiazole derivatives. mdpi.com

Structural Diversity and Synthetic Design of 2 Phenyl 1,3 Thiazol 5 4h One Derivatives

Hybrid Systems Incorporating the Thiazol-5(4H)-one Moiety (e.g., Isatin-Thiazolidinone Hybrids)

A molecular hybridization approach is employed to design molecules by combining different moieties known for their biological activities. One such strategy involves creating hybrids of thiazolidinone and isatin (B1672199). nih.gov For instance, a library of thiazolidinone-based sulfonamide derivatives has been designed and synthesized. nih.gov The synthesis involves a multi-step process starting with the reaction of 4-aminobenzensulfonamide with an isothiocyanate to form a thiourea (B124793) derivative. This intermediate is then cyclized to form the thiazolidinone ring. The final step is a Knoevenagel condensation of the thiazolidinone with various isatin derivatives in the presence of a base like morpholine. nih.gov This condensation creates a double bond between the 5-position of the thiazolidinone ring and the 3-position of the indolinone moiety, typically resulting in the Z,Z configuration. nih.gov

Table 1: Synthesis of Isatin-Thiazolidinone Hybrids

| Starting Materials | Reaction Conditions | Product Type | Reference |

|---|

Derivatives with Modified Substituents on the Phenyl Ring and Thiazole (B1198619) Core

Modification of substituents on both the phenyl ring and the thiazole core of the 2-phenyl-1,3-thiazol-5(4H)-one scaffold allows for the fine-tuning of its chemical properties. A general method for synthesizing 2-amino-4-phenyl-1,3-thiazole derivatives involves reacting 2-amino-4-phenyl-1,3-thiazole with chloroacetyl chloride to yield 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole. researchgate.net This intermediate can then be further modified. For example, reaction with hydrazine (B178648) hydrate (B1144303) affords a hydrazinoacetyl derivative, which can be condensed with various aromatic aldehydes. researchgate.net Subsequent treatment with mercaptoacetic acid leads to dehydrative annulation, forming 2-[2′-{2″-aryl-4-oxo-1,3-thiazolidene}-acetylamino]-4-phenyl-1,3-thiazoles. researchgate.net

Another approach involves the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles through the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. acs.org This highlights the diversity of substituents that can be introduced at various positions of the thiazole ring system.

Fused Heterocyclic Systems Derived from this compound Precursors (e.g., Thiazolo[4,5-b]pyridines, Thiazolo[3,2-b]triazoles)

The this compound scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems.

Thiazolo[4,5-b]pyridines: These fused systems can be synthesized from pyridine (B92270) derivatives followed by thiazole ring annulation. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with P₂S₅ and subsequent oxidation, yields 2-(furan-2-yl)thiazolo[4,5-b]pyridine. dmed.org.ua Another method involves a three-component condensation of mercaptonitrile potassium salt, α-bromo ketones, and other ketones, catalyzed by ZnCl₂. dmed.org.ua A series of novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones were obtained from the interaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate. nuph.edu.ua

Thiazolo[3,2-b]triazoles: These fused ring systems can be synthesized by reacting 3-substituted-1,2,4-triazoles with α-haloketones. The reaction conditions, whether acidic or alkaline, can lead to different outcomes. researchgate.net The alkylation of the thiol group of the triazole with α-bromoketones is a common method. researchgate.net For instance, 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives have been synthesized and characterized. nih.gov A three-step approach has also been used to prepare 5-aminomethylidene-thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole-6(5H)-ones. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems

| Precursor | Reagents/Conditions | Fused System | Reference |

|---|---|---|---|

| 3-Aryl-4-iminothiazolidine-2-ones | Ethyl acetoacetate | Thiazolo[4,5-b]pyridine-2-ones | nuph.edu.ua |

| 3-Substituted-1,2,4-triazoles | α-Bromoketones | Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles | researchgate.net |

Amino and Imino Analogs of 1,3-Thiazol-4(5H)-ones

The introduction of amino and imino groups to the thiazolidinone ring provides another avenue for structural diversity.

Imino Analogs: Synthetic methods for 2-iminothiazolidinones are well-established. nih.gov The synthesis of 2-imino-5-arylidenethiazolidin-4-ones can be adapted from existing methods, where the regiochemical outcome of the cyclization to the 2-iminothiazolidinone can be controlled by the choice of reagents and reaction conditions. nih.gov A general procedure for the synthesis of 5-benzylidene-2-imino-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one involves the reaction of 2-imino-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one with various aromatic aldehydes. researchgate.net

Amino Analogs: The synthesis of 2-amino-1,3-thiazol-4(5H)-one derivatives can be achieved through a sulfur/nitrogen displacement reaction. nih.gov This often involves the transformation of 5-arylidene-rhodanine derivatives in the presence of a primary or secondary amine. nih.gov A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives have been designed and synthesized from various substituted aldehydes, showcasing the versatility of this synthetic route. nih.gov

Arylidene and Other Substituent Modifications

The introduction of an arylidene group at the 5-position of the thiazol-5(4H)-one ring is a common and significant modification.

(Z)-4-Aryliden-5(4H)-thiazolones: These derivatives can be prepared by treating oxazolones with thioacetic acid. nih.govacs.org These compounds are stable solids and serve as versatile precursors for further synthesis. nih.govacs.org The Knoevenagel condensation of a thiazolidinone core with an oxo-compound, such as various aldehydes and ketones, is a prominent method for synthesizing 5-ene-4-thiazolidinones. nih.gov

Other Substituent Modifications: The active methylene (B1212753) group at the C5-position of 4-thiazolidinones can undergo nucleophilic addition reactions. For instance, it can react with arylidene malononitriles via a Michael-type addition to yield 5-ene-4-thiazolidinone derivatives. nih.gov This reactivity allows for a wide range of substituents to be introduced at this position.

Table 3: Common Substituent Modifications

| Position of Modification | Type of Modification | Synthetic Method | Precursor |

|---|---|---|---|

| 5-position | Arylidene group | Knoevenagel condensation | Thiazolidinone and aldehyde/ketone |

| 5-position | Ene-thiazolidinone | Michael addition | 4-Thiazolidinone and arylidene malononitrile |

| 2-position | Imino group | Cyclization with controlled regiochemistry | N/A |

Future Perspectives and Methodological Innovations in 2 Phenyl 1,3 Thiazol 5 4h One Chemistry

Advancements in Catalytic Systems for Efficient Synthesis

The development of novel catalytic systems is paramount for the efficient and environmentally benign synthesis of 2-phenyl-1,3-thiazol-5(4H)-one and its derivatives. Green chemistry principles are increasingly guiding this research, emphasizing the use of eco-friendly catalysts and solvents. nih.govtandfonline.com

Recent progress has seen the exploration of various catalytic approaches:

Nanocatalysts: Magnetically recyclable heterogeneous nanocatalysts, such as copper supported on hydroxyapatite-encapsulated-γ-Fe₂O₃, have demonstrated high efficiency in one-pot, three-component syntheses of thiazol-4(5H)-one derivatives. rsc.orgmdpi.com These catalysts offer excellent yields (88–95%) and short reaction times (20–28 minutes) and can be easily separated from the reaction mixture for reuse. rsc.orgmdpi.com Similarly, NiFe₂O₄ nanoparticles have been effectively used as a reusable catalyst in an ethanol (B145695):water solvent system for the synthesis of novel thiazole (B1198619) scaffolds. researchgate.netresearchgate.net

Biocatalysts and Green Catalysts: In a push towards more sustainable synthesis, researchers are exploring biodegradable and eco-friendly catalysts. Thiamine hydrochloride (Vitamin B1) has been successfully employed as a green catalyst for the synthesis of hydrazono-thiazolones. nih.gov Cross-linked chitosan hydrogel has also been used as a recyclable biocatalyst under ultrasonic irradiation, highlighting a commitment to environmentally friendly synthetic methods. mdpi.com The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a sterically hindered organic base has also been reported for the eco-friendly synthesis of thiazole derivatives, offering good yields and short reaction times. researchgate.net

Solvent Systems: The choice of solvent is a critical aspect of green synthesis. tandfonline.com Efforts are being made to replace hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents. researchgate.netnih.gov For instance, a mixture of L-proline and ethylene glycol has been used as an eco-friendly medium for the synthesis of thiazolo[5,4-d]thiazoles. nih.gov

| Catalyst Type | Catalyst Example | Key Advantages | Reported Yields | Reaction Times | Reference |

|---|---|---|---|---|---|

| Nanocatalyst | γ-Fe₂O₃@HAp@CPTMS@AT@Cu(ӀI) | Magnetically recyclable, heterogeneous | 88–95% | 20–28 min | rsc.orgmdpi.com |

| Nanocatalyst | NiFe₂O₄ nanoparticles | Reusable, green solvent system (ethanol:water) | Up to 90% | Not specified | researchgate.netresearchgate.net |

| Green Catalyst | Thiamine hydrochloride (Vitamin B1) | Biodegradable, eco-friendly | Excellent | Not specified | nih.gov |

| Biocatalyst | Cross-linked chitosan hydrogel | Recyclable, used with ultrasonic irradiation | Good | Not specified | mdpi.com |

| Organic Base | DABCO | Eco-friendly, simple procedure | Good | Short | researchgate.net |

Integration of Advanced Spectroscopic and Computational Techniques

The precise structural elucidation and understanding of the physicochemical properties of this compound derivatives are crucial for their development. The integration of advanced spectroscopic and computational methods provides a powerful toolkit for in-depth characterization.

Spectroscopic Techniques: A combination of spectroscopic methods is routinely employed to confirm the structures of newly synthesized thiazol-5(4H)-one derivatives. These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. tandfonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the detailed molecular structure. mdpi.comresearchgate.netmdpi.comacs.orgnih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. mdpi.comacs.org

UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the molecules. tandfonline.comresearchgate.net

Single-Crystal X-ray Diffraction: Provides unambiguous determination of the three-dimensional molecular structure. tandfonline.com

Computational Techniques: Computational chemistry plays a vital role in understanding the electronic structure, reactivity, and potential biological activity of thiazol-5(4H)-one derivatives. researchgate.net

Density Functional Theory (DFT): Used to perform quantum chemical calculations to understand structural, spectroscopic, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential. tandfonline.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT): Employed to calculate electronic transitions and compare them with experimental UV-Vis spectra. tandfonline.comresearchgate.net

Molecular Docking: A computational technique used to predict the binding mode and affinity of a molecule to a biological target, which is crucial in drug design. researchgate.netnih.govmdpi.com

The synergy between these experimental and theoretical techniques allows for a comprehensive understanding of the structure-property relationships of this compound derivatives, facilitating the rational design of new compounds with desired characteristics.

Chemoinformatics and Data-Driven Approaches in Derivative Design

Chemoinformatics and data-driven approaches are revolutionizing the process of drug discovery and materials science by enabling the efficient design of novel molecules with specific properties. In the context of this compound chemistry, these methods can accelerate the identification of promising derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of data-driven molecular design. imist.ma By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of new, unsynthesized derivatives. imist.maresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. imist.maeijppr.com For thiazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antifungal and anticancer effects. imist.maeijppr.com

Pharmacophore Modeling and Molecular Docking: These computational tools are integral to modern drug design. Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. nih.govresearchgate.net These models can be used to screen large virtual libraries of compounds to identify potential hits. Molecular docking simulations then predict how these potential hits bind to a specific biological target, such as an enzyme or receptor, providing insights into the mechanism of action and guiding further optimization. researchgate.netnih.gov For instance, thiazol-5(4H)-ones have been designed as potential tubulin polymerization inhibitors, with molecular docking used to study their binding at the colchicine binding site. nih.govresearchgate.net

| Technique | Application in Thiazol-5(4H)-one Chemistry | Key Outcomes | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity of thiazole derivatives as PIN1 inhibitors. | Development of predictive models to design new derivatives with high predicted values. | imist.ma |

| Pharmacophore Modeling | Design of thiazol-5(4H)-ones as tubulin polymerization inhibitors. | Identification of essential pharmacophoric features for anticancer activity. | nih.govresearchgate.net |

| Molecular Docking | Investigating the binding interactions of thiazol-4(5H)-one analogs with tyrosinase. | Supporting experimental kinetic studies and understanding inhibitor binding modes. | nih.gov |

| 3D-QSAR | Investigating structural requirements for antifungal activity of 1,4-benzothiazine derivatives. | Elucidation of structural features that contribute significantly to antifungal activity. | eijppr.com |

Interdisciplinary Approaches in Thiazol-5(4H)-one Chemistry

The versatility of the this compound scaffold lends itself to a wide range of applications, making interdisciplinary research essential for its continued development. Collaborations between synthetic chemists, medicinal chemists, biologists, and materials scientists are crucial for translating fundamental chemical knowledge into practical applications.

Medicinal Chemistry: A significant area of interdisciplinary research focuses on the medicinal applications of thiazol-5(4H)-one derivatives. These compounds have been investigated for a variety of biological activities, including:

Anticancer: Thiazole derivatives have shown promise as anticancer agents, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines. researchgate.netmdpi.commdpi.com

Antimicrobial: The thiazole nucleus is a component of many compounds with antibacterial and antifungal properties. acs.orgnih.govnih.gov

Enzyme Inhibition: Thiazol-4(5H)-one analogs have been identified as potent inhibitors of enzymes like tyrosinase. nih.gov

Materials Science: The unique electronic and photophysical properties of thiazole-containing compounds have attracted interest in the field of materials science. Thiazolo[5,4-d]thiazole derivatives, for example, are being explored as building blocks for organic semiconductors used in plastic electronics and optoelectronic devices. researchgate.netrsc.org Their rigid, planar structure and electron-deficient nature make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comrsc.org

The future of this compound chemistry lies in the synergy of these diverse fields. The integration of advanced synthetic methods, sophisticated characterization techniques, and data-driven design, coupled with interdisciplinary collaborations, will undoubtedly lead to the discovery of novel derivatives with impactful applications in medicine, technology, and beyond.

常见问题

Q. What are the optimal synthetic routes for 2-phenyl-1,3-thiazol-5(4H)-one derivatives, and how can reaction yields be improved?

- Methodological Answer : A common approach involves condensation reactions between substituted amines and carbonyl precursors. For example, acetyl glycine reacts with aromatic aldehydes (e.g., thiophene-2-carbaldehyde) in acetic anhydride under reflux to form oxazolone/thiazolone derivatives . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of glycine derivatives to aldehydes) and controlled temperature (e.g., 70–80°C in PEG-400 solvent systems). Recrystallization in non-polar solvents (e.g., CCl₄) enhances purity .

Q. How can spectroscopic data (FT-IR, NMR) be interpreted to confirm the structure of this compound derivatives?

- Methodological Answer :

- FT-IR : Look for characteristic peaks: C=O stretch (1650–1750 cm⁻¹), C=N (1550–1600 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- ¹H NMR : Protons on the thiazole ring appear as singlets (δ 7.2–8.5 ppm). Substituents like methyl groups show upfield shifts (δ 2.1–2.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–175 ppm, while thiazole carbons appear at δ 120–140 ppm .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in thiazolone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example, SHELXL refines bond lengths and angles, while SHELXS/SHELXD solves phase problems. Hydrogen bonding (C–H⋯O) and π-stacking interactions (3.7–3.9 Å) stabilize crystal packing .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups) influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity at the C4 position, enhancing Diels-Alder reactivity. Computational studies (DFT) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) to rationalize regioselectivity . Experimental validation via HPLC-MS monitors reaction intermediates .

Q. What strategies resolve contradictions in biological activity data for thiazolone derivatives (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Assays : Use ABTS/DPPH assays to quantify antioxidant activity (IC₅₀ values) and compare with MTT cytotoxicity results. For example, pyrazolyl-imidazolone derivatives show IC₅₀ = 66.4% (ABTS) but low cytotoxicity (IC₅₀ > 100 µM) .

- Molecular Docking : AutoDock Vina predicts binding affinities to targets like COX-2 or EGFR. A docking score < −7 kcal/mol suggests therapeutic potential .

Q. How can computational models (e.g., QSAR, MD simulations) guide the design of thiazolone-based enzyme inhibitors?

- Methodological Answer :

- QSAR : Use MLR (Multiple Linear Regression) with descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with IC₅₀ values.

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) analyze ligand-protein stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。